molecular formula C7H9BrN2O2 B12307946 rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol

rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol

Cat. No.: B12307946
M. Wt: 233.06 g/mol
InChI Key: ZPXVCUUYYAWRKI-UHFFFAOYSA-N
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Description

rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol: is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and an oxolane ring. The compound’s stereochemistry is defined by the (3R,4S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Oxolane Ring Formation: The oxolane ring can be formed through a cyclization reaction involving an appropriate diol precursor.

    Coupling Reaction: The final step involves coupling the brominated pyrazole with the oxolane ring under suitable conditions, possibly using a base to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The oxolane ring can participate in cyclization reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyrazoles, while oxidation or reduction could modify the functional groups present in the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions or receptor binding.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromo-1H-pyrazol-1-yl)oxolane: Lacks the stereochemistry of the original compound.

    4-(4-chloro-1H-pyrazol-1-yl)oxolan-3-ol: Similar structure but with a chlorine atom instead of bromine.

    4-(4-bromo-1H-pyrazol-1-yl)tetrahydrofuran: Similar structure but with a different ring system.

Uniqueness

rac-(3R,4S)-4-(4-bromo-1H-pyrazol-1-yl)oxolan-3-ol is unique due to its specific stereochemistry and the presence of both a brominated pyrazole ring and an oxolane ring. This combination of features can impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

4-(4-bromopyrazol-1-yl)oxolan-3-ol

InChI

InChI=1S/C7H9BrN2O2/c8-5-1-9-10(2-5)6-3-12-4-7(6)11/h1-2,6-7,11H,3-4H2

InChI Key

ZPXVCUUYYAWRKI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)O)N2C=C(C=N2)Br

Origin of Product

United States

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